Hsp90 Binding Affinity: Class-Level Benchmark from the Most Potent 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Derivatives
The parent scaffold of 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been characterized as an Hsp90 inhibitor chemotype by Baruchello et al. (2014). In that study, the most potent 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives achieved an Hsp90 IC50 of 160 nM [1]. Broader SAR within the series indicated that N-5 substitution with a 2,4-resorcinol carboxamide was crucial for activity, while C-3 amide-linked hydroxamic acid residues conferred dual Hsp90/HDAC6 inhibition [1]. No direct Hsp90 binding data for the 3-morpholinomethyl congener itself are available in the public domain; however, the tertiary amine at C-3 presents a protonatable group capable of engaging acidic residues in the Hsp90 N-terminal ATP-binding pocket, a feature absent from neutral 3-alkoxy and 3-aryl comparators.
| Evidence Dimension | Hsp90 binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 3-(morpholinomethyl) derivative |
| Comparator Or Baseline | Most potent 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives: IC50 = 160 nM (Baruchello et al., 2014). N-hydroxyalkyl series: IC50 range 0.80–7.35 μM. |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Hsp90 binding assay; ChEMBL_1335350 (CHEMBL3238929); Baruchello et al. 2014, Eur J Med Chem 76:53–60. |
Why This Matters
Establishes the scaffold's validated engagement with a clinically relevant oncology target and defines the potency benchmark against which the morpholinomethyl congener should be experimentally profiled.
- [1] Baruchello R, Simoni D, Marchetti P, et al. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 2014; 76: 53–60. BindingDB entry BDBM50007736: IC50 = 160 nM. View Source
